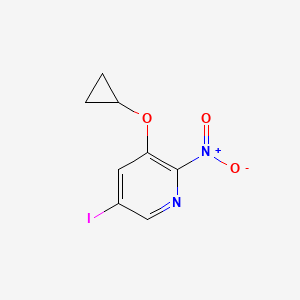

3-Cyclopropoxy-5-iodo-2-nitropyridine

Description

3-Cyclopropoxy-5-iodo-2-nitropyridine is a substituted pyridine derivative characterized by three distinct functional groups: a nitro group at position 2, an iodine atom at position 5, and a cyclopropoxy moiety at position 2. Its molecular formula is C₈H₇IN₂O₃, with a molecular weight of 322.06 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The nitro group contributes to electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Properties

Molecular Formula |

C8H7IN2O3 |

|---|---|

Molecular Weight |

306.06 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-iodo-2-nitropyridine |

InChI |

InChI=1S/C8H7IN2O3/c9-5-3-7(14-6-1-2-6)8(10-4-5)11(12)13/h3-4,6H,1-2H2 |

InChI Key |

IJROEEZGTVWWNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=CC(=C2)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodo-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The iodination and cyclopropoxylation steps follow, using appropriate reagents and conditions to introduce the iodine and cyclopropoxy groups.

Industrial Production Methods

Industrial production methods for 3-Cyclopropoxy-5-iodo-2-nitropyridine are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodo-2-nitropyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution: Products with different functional groups replacing the iodine atom.

Reduction: 3-Cyclopropoxy-5-amino-2-nitropyridine.

Oxidation: Products with oxidized cyclopropoxy groups.

Scientific Research Applications

3-Cyclopropoxy-5-iodo-2-nitropyridine is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the interaction of nitropyridine derivatives with biological systems.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodo-2-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

Key Observations :

- Electronic Effects : The iodine atom at position 5 increases polarizability and electrophilicity compared to chloro or methyl substituents, favoring halogen-bonding interactions in crystal packing .

- Synthetic Accessibility: Analogs like 2-chloro-5-methyl-3-nitropyridine are synthesized via chlorination of hydroxy precursors (e.g., using thionyl chloride ), whereas cyclopropoxy groups may require nucleophilic substitution with cyclopropanol under basic conditions .

Physicochemical Properties

Limited experimental data exist for the target compound, but comparisons can be inferred:

Insights :

Spectroscopic Data

While infrared (IR) and Raman data for the target compound are unavailable, analogs provide benchmarks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.